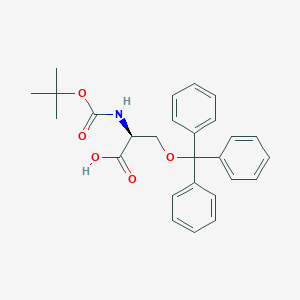

Boc-Ser(trt)-OH

概要

説明

Synthesis Analysis

Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Molecular Structure Analysis

The molecular structure of “(S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid” is not explicitly mentioned in the available resources .Chemical Reactions Analysis

The specific chemical reactions involving “(S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid” are not detailed in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid” are not explicitly mentioned in the available resources .作用機序

Target of Action

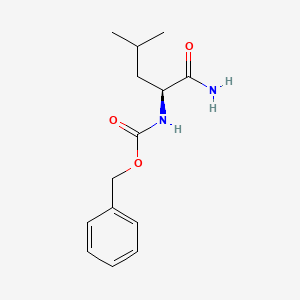

Boc-Ser(trt)-OH, also known as (S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid or (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-trityloxypropanoic acid, is primarily used as a protecting group in peptide synthesis . Its primary targets are the amino groups present in the peptide chain .

Mode of Action

The Boc group protects the amino groups during peptide synthesis, allowing for transformations of other functional groups . The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a carbamate . The Boc group is then removed with a strong acid such as trifluoracetic acid (TFA), which protonates the carbonyl oxygen, facilitating its cleavage .

Biochemical Pathways

The use of this compound affects the biochemical pathways involved in peptide synthesis. It allows for selective transformations of other functional groups in the peptide chain, while the amino groups remain protected . This selective protection and deprotection play a crucial role in the synthesis of complex peptides.

Pharmacokinetics

For instance, it is stable under nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Result of Action

The use of this compound results in the successful synthesis of complex peptides with the correct sequence and structure. By protecting the amino groups, it prevents unwanted side reactions and ensures the correct formation of peptide bonds .

Action Environment

The action of this compound is influenced by the environmental conditions of the peptide synthesis process. For instance, the removal of the Boc group is achieved with a strong acid such as TFA . Therefore, the pH and temperature of the reaction environment can affect the efficiency of the deprotection process. Moreover, the presence of other functional groups in the peptide chain can also influence the action of this compound .

実験室実験の利点と制限

(S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid is a highly purified compound that is readily available from commercial sources. It is stable and can be stored for extended periods without degradation. (S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid is also easy to use in laboratory experiments, as it can be dissolved in a variety of solvents and is compatible with a wide range of biochemical assays. However, (S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid may not be suitable for all experiments, as it may interfere with other cellular processes or have off-target effects.

将来の方向性

There are many potential future directions for research involving (S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid. One area of interest is the development of novel cancer therapies based on (S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid and related compounds. Another area of research is the study of ATP-dependent processes in the brain, including synaptic plasticity and memory formation. (S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid may also have potential as a tool for studying the mechanism of action of enzymes involved in metabolic diseases, such as diabetes and obesity.

科学的研究の応用

N-Boc基の脱保護

Boc-Ser(trt)-OHは、脂肪族、芳香族、および複素環式基質を含む構造的に多様な化合物のN-Boc基の脱保護に使用されます . このプロセスは、メタノール中のオキサリルクロリドの使用を含み、反応は室温条件下で1〜4時間行われ、収率は最大90%です .

固相ペプチド合成

This compoundは、ポリスチレン樹脂での固相ペプチド合成に使用されます . このプロセスは、インシチュ中和(すなわち、カップリングと同時に中和)、高速カップリングのためのBoc-アミノ酸-OBtエステルと塩基の高濃度(>0.2m)、および高速Boc基除去のための100%TFAを含みます .

医薬的に活性な化合物の合成

N-Boc基の選択的脱保護のための温和な方法は、IDO1およびDNA Polガンマの新しい二重阻害剤であるハイブリッド医薬的に活性な化合物FC1に適用されています .

前方合成におけるマスキングとデマスキング

tert-ブチロキシカルボニル(Boc)基は、アミノ基の保護のために有機合成で使用される古典的なマスキング官能基の1つです . This compoundは、そのBoc基によって、「良好な」保護基のこの要件を満たし、求核試薬、水素化分解、および塩基加水分解に対する安定性のために、アミノ保護に好まれます .

困難なシーケンスの合成

This compoundを使用するインシチュ中和プロトコルは、特に標準(カップリング前の中和)Boc化学SPPSプロトコルまたはFmoc化学SPPSにおけるシーケンス依存性ペプチド鎖凝集から生じる「困難な」シーケンスの場合、鎖アセンブリの効率を大幅に高めます .

HIV-1プロテアーゼの合成

This compoundは、HIV-1プロテアーゼ(1–50、Cys.アミド)、HIV-1プロテアーゼ(53–99)、および全長HIV-lプロテアーゼ(1–99)の合成に使用されてきました .

Safety and Hazards

生化学分析

Biochemical Properties

(S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The compound interacts with various enzymes and proteins, such as peptidases and proteases, which are involved in the cleavage of peptide bonds. The tert-butoxycarbonyl group in the compound acts as a protective group, preventing unwanted reactions and ensuring the selective formation of desired products. Additionally, the trityloxy group provides stability to the molecule, enhancing its reactivity and selectivity in biochemical processes .

Cellular Effects

The effects of (S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the tert-butoxycarbonyl group can inhibit certain enzymatic activities, leading to altered signaling cascades and changes in gene expression patterns. Furthermore, the compound’s interaction with cellular proteins can affect metabolic pathways, resulting in shifts in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, (S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their functions. For example, the tert-butoxycarbonyl group can form stable complexes with enzyme active sites, preventing substrate binding and subsequent catalytic activity. Additionally, the trityloxy group can enhance the compound’s affinity for certain proteins, facilitating its role in biochemical reactions. These interactions ultimately lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the tert-butoxycarbonyl group provides stability to the molecule, reducing its degradation rate and prolonging its activity in biochemical assays. Over extended periods, the compound may undergo hydrolysis or other degradation processes, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function, such as altered gene expression and metabolic shifts .

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-trityloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO5/c1-26(2,3)33-25(31)28-23(24(29)30)19-32-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLMUAAMLWWXJX-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471273 | |

| Record name | (S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

252897-67-9 | |

| Record name | (S)-2-((tert-Butoxycarbonyl)amino)-3-(trityloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B1600273.png)

![N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide](/img/structure/B1600274.png)

![N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B1600285.png)